molecular formula C11H14ClN3O3S B12725753 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride CAS No. 82760-90-5

2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride

Cat. No.: B12725753
CAS No.: 82760-90-5
M. Wt: 303.77 g/mol
InChI Key: SYQQNBJKXVPKIF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction conditions are optimized to improve yield, purity, and selectivity of the product.

Chemical Reactions Analysis

2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The presence of the nitrophenyl group enhances its pharmacological properties, making it a valuable compound for drug development.

Comparison with Similar Compounds

Properties

CAS No.

82760-90-5

Molecular Formula

C11H14ClN3O3S

Molecular Weight

303.77 g/mol

IUPAC Name

2-(2-imino-1,3-thiazolidin-3-yl)-1-(3-nitrophenyl)ethanol;hydrochloride

InChI

InChI=1S/C11H13N3O3S.ClH/c12-11-13(4-5-18-11)7-10(15)8-2-1-3-9(6-8)14(16)17;/h1-3,6,10,12,15H,4-5,7H2;1H

InChI Key

SYQQNBJKXVPKIF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N)N1CC(C2=CC(=CC=C2)[N+](=O)[O-])O.Cl

Origin of Product

United States

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